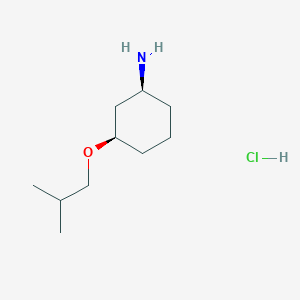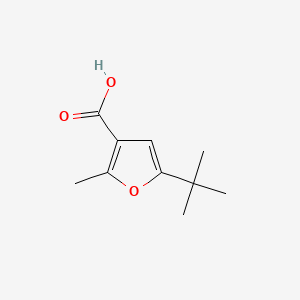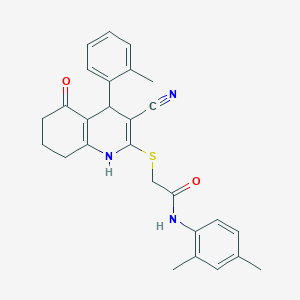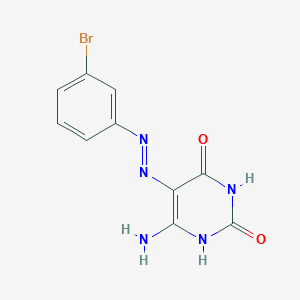![molecular formula C8H13N3O2 B2711880 (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane CAS No. 2503156-07-6](/img/structure/B2711880.png)
(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane” is a spirocyclic compound, which means it has two or more rings that share a single atom . The azido and methoxy functional groups attached to the spirocyclic core could potentially influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic core, an azido group (-N3), and a methoxy group (-OCH3). The stereochemistry at the 7th and 8th positions is indicated by the (7S,8R) notation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azido and methoxy groups. Azides are known to participate in a variety of reactions, including click reactions, Staudinger reactions, and Curtius rearrangements .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, functional groups, and stereochemistry. For example, the presence of an azido group could potentially make the compound more polar .Applications De Recherche Scientifique
Stereochemical Preference in Biological Activity
The stereochemical structure of spiroepoxides, such as (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane, plays a crucial role in their biological activity. For example, the yeast epoxide hydrolase (YEH) from Rhodotorula glutinis exhibits a strong preference for O-axial C3 epimers of various 1-oxaspiro[2.5]octanes, which are similar in structure to (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane. This preference underscores the importance of stereochemistry in the enzymatic detoxification of spiroepoxides (Weijers et al., 2007).
Supramolecular Aggregation
Spiro compounds, closely related to (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane, have been studied for their ability to form supramolecular structures. The crystal structures of certain hydroxycarboxylic acid derivatives show how the conformation of substituent groups can affect the dimensionality of these structures, which is critical in understanding the aggregation behavior and potential applications in material science (Foces-Foces et al., 2005).
Electrophilic Amination
The compound 1-oxa-2-azaspiro[2.5]octane, structurally similar to (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane, has been explored for its reactions with C-H acidic compounds. Such reactions demonstrate the potential of spiro compounds in the synthesis of various organic molecules, including amino acid derivatives and diazaspirodecanones (Andreae et al., 1992).
Structural Analysis via NMR
1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, closely related to (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane, have been analyzed using NMR spectroscopy. This research helps in understanding the structural and conformational aspects of spiro compounds, which is crucial for their application in various fields of chemistry (Montalvo-González & Ariza-Castolo, 2012).
Corrosion Inhibition
Spirocyclopropane derivatives, which are structurally similar to (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane, have been studied for their potential as corrosion inhibitors. This research indicates the utility of such compounds in protecting metals in acidic environments, highlighting their potential industrial applications (Chafiq et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(7S,8R)-7-azido-8-methoxy-5-oxaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-12-7-6(10-11-9)5-13-8(7)3-2-4-8/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFUBBXGQJXHQZ-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(COC12CCC2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](COC12CCC2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)

![4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2711811.png)
![2-(methylsulfanyl)-N-{2-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2711812.png)
![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2711814.png)


![ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711818.png)
![Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2711819.png)
![1,3,6-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711820.png)